molecular formula C9H14O3 B1599514 3-(Diethoxymethyl)furan CAS No. 216144-29-5

3-(Diethoxymethyl)furan

Cat. No. B1599514
CAS RN: 216144-29-5
M. Wt: 170.21 g/mol
InChI Key: MTZMXGCDOYBCPN-UHFFFAOYSA-N
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Description

3-(Diethoxymethyl)furan is a chemical compound with the molecular formula C9H14O3 . It is also known by other names such as 3-Furaldehyde diethyl acetal . The molecular weight of this compound is 170.21 g/mol .


Synthesis Analysis

The synthesis of furan compounds has been studied extensively. One method involves the photocatalytic reaction of acceptor/acceptor diazoalkanes with terminal alkynes . Experimental and computational studies suggest the formation of a key triplet carbene intermediate that undergoes an addition reaction to the alkyne followed by cyclization to give furan heterocycles .


Molecular Structure Analysis

The molecular structure of this compound includes nine carbon atoms, fourteen hydrogen atoms, and three oxygen atoms . The InChI representation of the molecule is InChI=1S/C9H14O3/c1-3-11-9(12-4-2)8-5-6-10-7-8/h5-7,9H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 170.21 g/mol, a XLogP3-AA value of 1.4, and a topological polar surface area of 31.6 Ų . It has zero hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds .

Scientific Research Applications

Gold-Catalysed Synthesis

3-Alkoxyfurans, which are synthetically significant, can be efficiently prepared via the treatment of acetal-containing propargylic alcohols with a gold catalyst. This process occurs at room temperature and the resulting furans demonstrate useful reactivity for subsequent transformations. This highlights the role of 3-(Diethoxymethyl)furan in facilitating gold-catalyzed synthesis under mild conditions, contributing to advancements in synthetic organic chemistry (Pennell et al., 2014).

Medicinal Chemistry

In the realm of medicinal chemistry, this compound derivatives have been explored for their anticancer and antiangiogenic activities. Novel 3-arylaminobenzofuran derivatives, characterized by the presence of 2-methoxy/ethoxycarbonyl groups, have shown promising results in vitro and in vivo against cancer cells. These compounds bind to the colchicine site of tubulin, inducing apoptosis and displaying potent vascular disrupting properties, which could lead to novel therapeutic agents (Romagnoli et al., 2015).

Biofuel Production

The synthesis of furanic diethers, considered as potential biofuels or green solvents, has been improved by adjusting Brønsted and Lewis acidity. This approach has led to high yield and selectivity in the production of bis(methoxymethyl)furan, suggesting that such catalytic processes could be viable for future industrial applications in biofuel production (Fang et al., 2018).

Biomass Conversion

This compound derivatives have been investigated for their role in the catalytic reduction of biomass-derived furanic compounds with hydrogen. This process is crucial for converting oxygen-rich compounds into valuable chemicals and fuels, highlighting the potential of these derivatives in facilitating sustainable chemical transformations (Nakagawa et al., 2013).

Material Science

In materials science, 2,5-Bis(hydroxymethyl)furan, a compound related to this compound, has been enzymatically polymerized to produce novel biobased furan polyesters. These materials exhibit promising properties for various applications, demonstrating the potential of furan derivatives in developing sustainable polymeric materials (Jiang et al., 2014).

Mechanism of Action

The mechanism of action of furan compounds often involves the formation of carbene intermediates . In the case of furan synthesis via triplet sensitization of acceptor/acceptor diazoalkanes, a key triplet carbene intermediate is formed that undergoes an addition reaction to the alkyne followed by cyclization to give furan heterocycles .

Future Directions

The future directions for research on furan compounds like 3-(Diethoxymethyl)furan could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Given the widespread occurrence of furan in foods and its harmful health effects, mitigating furan levels in foods or exploring potential dietary supplements to protect against furan toxicity is necessary for the benefit of food safety and public health .

properties

IUPAC Name

3-(diethoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-11-9(12-4-2)8-5-6-10-7-8/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZMXGCDOYBCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=COC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426517
Record name 3-(Diethoxymethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

216144-29-5
Record name 3-(Diethoxymethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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